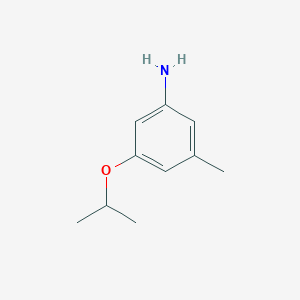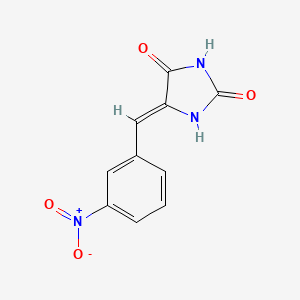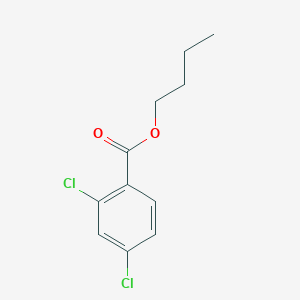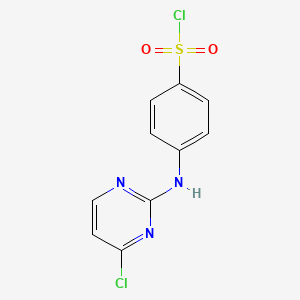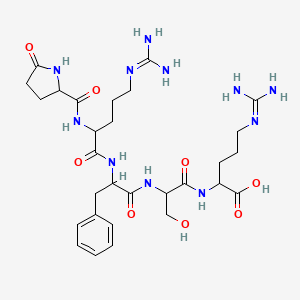![molecular formula C18H23NO5S B12115160 N-(1,3-benzodioxol-5-ylmethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B12115160.png)
N-(1,3-benzodioxol-5-ylmethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-1-(7,7-dimethyl-2-oxobicyclo[221]hept-1-yl)methanesulfonamide is a complex organic compound characterized by its unique bicyclic structure and the presence of a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide typically involves multiple steps:
-
Formation of the Bicyclic Core: : The bicyclic structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. For instance, 7,7-dimethylbicyclo[2.2.1]hept-2-ene can be prepared from cyclopentadiene and isoprene under thermal conditions.
-
Introduction of the Methanesulfonamide Group: : The methanesulfonamide group can be introduced via a sulfonylation reaction. This involves reacting the bicyclic ketone with methanesulfonyl chloride in the presence of a base such as triethylamine.
-
Attachment of the Benzodioxole Moiety: : The final step involves the coupling of the benzodioxole moiety to the sulfonamide. This can be achieved through a nucleophilic substitution reaction where the benzodioxole derivative is reacted with the sulfonamide intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the sulfonylation and coupling steps to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
-
Reduction: : Reduction reactions can target the ketone group in the bicyclic structure, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Medicine
Due to its structural features, the compound may act as a lead compound in the development of new therapeutic agents. Its sulfonamide group is particularly interesting as many sulfonamide-containing drugs are known for their antibacterial properties.
Industry
In material science, the compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the bicyclic structure may enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide: Similar structure but lacks the dimethyl groups, potentially altering its reactivity and biological activity.
N-(1,3-benzodioxol-5-ylmethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)ethanesulfonamide: Similar but with an ethanesulfonamide group, which may affect its solubility and interaction with biological targets.
Uniqueness
The presence of the dimethyl groups in the bicyclic structure of N-(1,3-benzodioxol-5-ylmethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide distinguishes it from similar compounds. These groups can influence the compound’s steric properties, potentially enhancing its binding affinity and specificity in biological systems.
Propiedades
Fórmula molecular |
C18H23NO5S |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide |
InChI |
InChI=1S/C18H23NO5S/c1-17(2)13-5-6-18(17,16(20)8-13)10-25(21,22)19-9-12-3-4-14-15(7-12)24-11-23-14/h3-4,7,13,19H,5-6,8-11H2,1-2H3 |
Clave InChI |
IIKJBCGNWZMXPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC3=CC4=C(C=C3)OCO4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


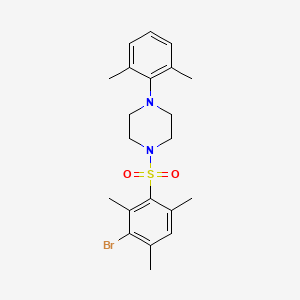



![2-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12115112.png)
![9-(3-chlorophenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12115120.png)
![Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-](/img/structure/B12115125.png)
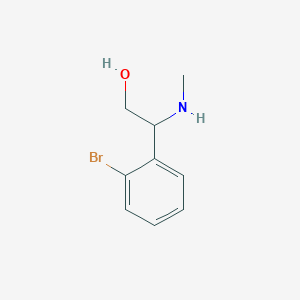
![4-[(2,3,6-trimethylphenoxy)methyl]benzoic Acid](/img/structure/B12115135.png)
